molecular formula C25H20N6O7 B14138852 N-{2-[(2E)-2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]-1-(4-hydroxyphthalazin-1-yl)-2-oxoethyl}benzamide

N-{2-[(2E)-2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]-1-(4-hydroxyphthalazin-1-yl)-2-oxoethyl}benzamide

Cat. No.: B14138852
M. Wt: 516.5 g/mol
InChI Key: FLKQGAXLEDXMQR-LGJNPRDNSA-N
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Description

N-[(1R)-2-[(2E)-2-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, nitro, hydrazinyl, oxo, and benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-2-[(2E)-2-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the hydrazone: This involves the reaction of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with hydrazine to form the corresponding hydrazone.

    Condensation reaction: The hydrazone is then reacted with 1-(4-oxo-3H-phthalazin-1-yl)ethylamine under acidic or basic conditions to form the intermediate.

    Amidation: The final step involves the reaction of the intermediate with benzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-2-[(2E)-2-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides (Cl-, Br-) and amines (NH2-).

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(1R)-2-[(2E)-2-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1R)-2-[(2E)-2-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1R)-2-[(2E)-2-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C25H20N6O7

Molecular Weight

516.5 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide

InChI

InChI=1S/C25H20N6O7/c1-38-19-12-16(31(36)37)11-15(22(19)32)13-26-29-25(35)21(27-23(33)14-7-3-2-4-8-14)20-17-9-5-6-10-18(17)24(34)30-28-20/h2-13,21,32H,1H3,(H,27,33)(H,29,35)(H,30,34)/b26-13+

InChI Key

FLKQGAXLEDXMQR-LGJNPRDNSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=N/NC(=O)C(C2=NNC(=O)C3=CC=CC=C32)NC(=O)C4=CC=CC=C4)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1O)C=NNC(=O)C(C2=NNC(=O)C3=CC=CC=C32)NC(=O)C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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